carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate
CAS No.: 97170-94-0
Cat. No.: VC11659449
Molecular Formula: C14H8F3N2O6ReS-
Molecular Weight: 575.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97170-94-0 |
|---|---|
| Molecular Formula | C14H8F3N2O6ReS- |
| Molecular Weight | 575.49 g/mol |
| IUPAC Name | carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1 |
| Standard InChI Key | KIIDDEJBNRQPDQ-UHFFFAOYSA-M |
| SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |
| Canonical SMILES | [C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re] |
Introduction
Structural Composition and Molecular Architecture
Core Components and Coordination Geometry
The complex features an octahedral rhenium(I) center coordinated by three carbonyl (CO) ligands in a facial arrangement, one 2,2'-bipyridine ligand acting as a bidentate -donor, and a triflate anion () serving as a non-coordinating counterion . The 2,2'-bipyridine ligand binds through its two pyridyl nitrogen atoms, while the carbonyl ligands occupy the remaining three coordination sites.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Coordination Geometry | Octahedral |
| Rhenium Oxidation State | +1 |
| Ligand Types | 3 CO (fac), 1 bpy (bidentate), 1 triflate |
| Molecular Weight | 575.49 g/mol |
The triflate anion stabilizes the complex through electrostatic interactions rather than direct coordination, a feature confirmed by its absence in the first coordination sphere during X-ray crystallographic analyses of analogous compounds .
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic stretches between 1,920 and 2,070 cm, consistent with fac-carbonyl geometry . Nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments for the bipyridine ligand, with upfield shifts observed for protons adjacent to the nitrogen atoms due to electron donation from rhenium .
Synthesis and Mechanistic Pathways
Synthetic Methodology
The complex is synthesized via a two-step procedure:
-
Precursor Formation: Reaction of with silver triflate () in dichloromethane yields , where chloride is replaced by the triflate anion.
-
Ligand Incorporation: Addition of 2,2'-bipyridine to the precursor under reflux conditions facilitates coordination, forming the final product.
Equation 1:
Mechanistic Insights into CO Ligand Stability
Density functional theory (DFT) studies on analogous rhenium complexes suggest that CO ligands stabilize the metal center through strong -donation and -backbonding, reducing electron density at rhenium and preventing oxidation . The triflate counterion enhances solubility in polar aprotic solvents, critical for electrochemical applications .
Photophysical Properties and Excited-State Behavior
Absorption and Emission Profiles
Upon photoexcitation at 350–400 nm, the complex exhibits metal-to-ligand charge transfer (MLCT) transitions from the rhenium center to the -orbitals of the bipyridine ligand . Emission maxima occur near 540 nm in acetonitrile, with quantum yields () of ~0.02–0.05 at room temperature .
Table 2: Photophysical Data
| Property | Value (298 K) |
|---|---|
| 350 nm (MLCT), 295 nm (IL) | |
| 540 nm | |
| 120–150 ns | |
| 0.02–0.05 |
Photoinduced Carbon Monoxide Release
As a photoactive CO-releasing molecule (photoCORM), the complex undergoes ligand substitution upon irradiation, liberating CO gas. This process is attributed to MLCT-induced weakening of the Re–CO bonds .
Equation 2:
Catalytic Applications in CO₂ Reduction
Electrocatalytic CO₂-to-CO Conversion
In dimethyl sulfoxide (DMSO), the complex catalyzes the two-electron reduction of CO₂ to CO with a Faradaic efficiency of 85–90% at −1.8 V vs. Ag/AgCl . The mechanism involves:
-
Electrochemical Reduction: Formation of a rhenium carboxylate dimer intermediate.
-
CO₂ Insertion: Binding of CO₂ to the reduced rhenium center.
-
Product Release: Cleavage of the dimer to yield CO and a carbonate-bridged species .
Table 3: Catalytic Performance Metrics
| Parameter | Value |
|---|---|
| Overpotential (η) | 0.45 V |
| Turnover Frequency (TOF) | 120 h |
| Stability | >50 cycles |
Photocatalytic Systems
Comparative Analysis with Related Rhenium Complexes
Impact of Ancillary Ligands
Replacing triflate with stronger-field ligands like bromide () blue-shifts emission maxima by 20–30 nm but decreases catalytic activity due to slower ligand substitution kinetics .
Emerging Therapeutic Applications
Anticancer PhotoCORMs
The complex’s ability to release CO under visible light makes it a candidate for photodynamic therapy. CO delivery induces mitochondrial dysfunction in cancer cells, with IC₅₀ values of 10–20 μM in HeLa cells .
Antibacterial Activity
CO release disrupts bacterial electron transport chains, showing minimum inhibitory concentrations (MIC) of 25–50 μM against Staphylococcus aureus .
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